MT-802 - 2231744-29-7

MT-802

Catalog Number: EVT-275691
CAS Number: 2231744-29-7
Molecular Formula: C41H41N9O8
Molecular Weight: 787.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MT-802 is a heterobifunctional small molecule designed as a protein degrader for BTK. [ [] https://www.semanticscholar.org/paper/e19724533bca5eaaf7ab78cf89a7f60d216e11d2 ] It functions by hijacking the ubiquitin-proteasome system (UPS), a cellular mechanism for degrading unwanted proteins. [ [] https://www.semanticscholar.org/paper/e19724533bca5eaaf7ab78cf89a7f60d216e11d2 ] MT-802 is specifically designed to target both wild-type and C481S mutant BTK, addressing the issue of ibrutinib resistance in chronic lymphocytic leukemia (CLL) patients. [ [] https://www.semanticscholar.org/paper/e19724533bca5eaaf7ab78cf89a7f60d216e11d2 ]

Ibrutinib

  • Relevance: Ibrutinib serves as the basis for the development of MT-802. The C481S mutation, which renders ibrutinib ineffective, directly prompted the exploration of PROTACs like MT-802 to overcome this resistance mechanism. MT-802 was designed to target BTK for degradation, irrespective of the C481S mutation, thereby addressing the limitation of ibrutinib.

ARQ-531

    Compound Description: ARQ-531 is another BTK inhibitor designed to overcome ibrutinib resistance. It is specifically developed to target both wild-type and C481S mutant BTK.

    Relevance: ARQ-531, like ibrutinib, belongs to the class of BTK inhibitors, which makes it structurally related to the BTK-targeting PROTAC MT-802. Although the exact structural similarities are not explicitly detailed in the provided text, their shared target (BTK) and mechanism of action (inhibition) suggest a degree of structural resemblance. The development of MT-802 was partly driven by the need for an alternative approach to BTK inhibition, as represented by ARQ-531, to effectively address the challenge of ibrutinib resistance.

Overview

MT-802 is a novel compound classified as a proteolysis-targeting chimera, specifically designed to target and degrade Bruton's tyrosine kinase, a critical enzyme implicated in various hematological malignancies. It is primarily under investigation for its potential therapeutic application in treating chronic phase chronic myeloid leukemia and other neoplasms, particularly those involving the C481S mutation of Bruton's tyrosine kinase. The compound is derived from the well-known inhibitor ibrutinib, linking it with cereblon ligase to enhance its degradation capabilities .

Source

MT-802 was developed by researchers at Yale University, where it has been synthesized and characterized for its biological activity. The compound is currently in the preclinical phase of development, with ongoing studies to evaluate its efficacy and safety .

Classification
  • Drug Type: Proteolysis-targeting chimera
  • Target: Bruton's tyrosine kinase C481S
  • Therapeutic Areas: Neoplasms, hemic and lymphatic diseases
  • Active Indication: Chronic phase chronic myeloid leukemia
Synthesis Analysis

MT-802 is synthesized through a multi-step chemical process that involves the conjugation of ibrutinib with a cereblon ligand. The synthesis typically includes:

  1. Initial Preparation: Starting with ibrutinib, various chemical modifications are performed to introduce functional groups necessary for cereblon recruitment.
  2. Linker Development: A suitable linker is designed to connect the ibrutinib moiety with the cereblon ligand, ensuring optimal spatial orientation for effective binding.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity level.
Molecular Structure Analysis

Structure

The molecular formula of MT-802 is C41H41N9O8C_{41}H_{41}N_{9}O_{8}, and it possesses a molecular weight of approximately 787.82 g/mol. The InChIKey for MT-802 is AJTLGUJXIKEZCQ-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.

Data

  • CAS Registry Number: 2231744-29-7
  • Structural Features: The compound's structure includes multiple aromatic rings characteristic of small-molecule inhibitors, alongside nitrogen-containing heterocycles that contribute to its binding affinity and selectivity towards Bruton's tyrosine kinase .
Chemical Reactions Analysis

MT-802 primarily functions through a mechanism that involves the targeted degradation of Bruton's tyrosine kinase. It engages in specific chemical interactions that facilitate this process:

  1. Binding: MT-802 binds to Bruton's tyrosine kinase, particularly at the C481S mutation site.
  2. Recruitment of Cereblon: The compound recruits cereblon E3 ligase, which tags Bruton's tyrosine kinase for ubiquitination.
  3. Degradation: Following ubiquitination, the targeted protein is directed to the proteasome for degradation.

This mechanism underscores the compound's potential as a therapeutic agent by effectively reducing the levels of an oncogenic protein within cancer cells .

Mechanism of Action

The action of MT-802 involves several key processes:

  1. Inhibition of Bruton's Tyrosine Kinase: By binding to the active site of Bruton's tyrosine kinase, MT-802 inhibits its enzymatic activity.
  2. Targeted Degradation via Proteasome Pathway: Once bound, MT-802 facilitates the recruitment of cereblon, leading to ubiquitination and subsequent proteasomal degradation of Bruton's tyrosine kinase.
  3. Impact on Cellular Signaling: This degradation disrupts signaling pathways that promote cell proliferation and survival in neoplastic cells, thereby exerting anti-cancer effects.

Data from studies indicate that MT-802 demonstrates a DC50 (the concentration required for 50% degradation) of approximately 9.1 nM in vitro, highlighting its potency as a degrader .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically available as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide at concentrations up to 100 mg/mL.

Chemical Properties

  • Stability: Recommended storage at -20°C for solid form and -80°C when dissolved.
  • Reactivity: The compound exhibits high stability under standard laboratory conditions but should be protected from direct sunlight.

These properties are crucial for laboratory handling and formulation into therapeutic agents .

Applications

MT-802 holds significant promise in scientific research and clinical applications:

  1. Cancer Treatment: Primarily aimed at treating chronic phase chronic myeloid leukemia, especially in patients with resistant mutations like C481S.
  2. Research Tool: Serves as an important tool in studying the role of Bruton's tyrosine kinase in various signaling pathways and diseases.
  3. Potential for Combination Therapies: Its mechanism suggests possible synergistic effects when combined with other therapies targeting different pathways involved in cancer progression.
Introduction to Bruton’s Tyrosine Kinase (BTK) and Therapeutic Targeting

BTK in B-Cell Signaling and Oncogenesis

Bruton’s tyrosine kinase (BTK) is a non-receptor cytoplasmic kinase belonging to the Tec family, critically involved in B-cell receptor (BCR) signaling pathways. Upon BCR activation, BTK translocates to the cell membrane via binding of its pleckstrin homology (PH) domain to phosphatidylinositol-3,4,5-trisphosphate (PIP₃). This initiates a phosphorylation cascade (Y551→Y223) that fully activates BTK, leading to:

  • PLCγ2-mediated calcium release and NF-κB activation
  • Survival, proliferation, and differentiation signals in B cells [2] [6]

In hematological malignancies like chronic lymphocytic leukemia (CLL), constitutive BTK signaling drives oncogenesis by promoting malignant B-cell survival, adhesion, and migration. BTK is overexpressed in >85% of CLL cases, making it a high-value therapeutic target [2] [6].

Table 1: Key Functions of BTK in Normal and Malignant B Cells

Biological ContextBTK-Dependent FunctionsConsequence in Malignancy
BCR SignalingPLCγ2 activation, NF-κB translocationSustained survival of malignant B-cells
Chemokine SignalingVLA-4-mediated adhesion, migration to lymph nodesTissue homing and microenvironment protection
TLR SignalingPro-inflammatory cytokine production (IL-6, TNF-α)Tumor-promoting inflammation
Fc Receptor SignalingPhagocytosis regulation, immune complex clearanceEvasion of antibody-dependent cytotoxicity [2] [6]

Limitations of Covalent BTK Inhibitors (e.g., Ibrutinib)

First-generation covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) bind irreversibly to cysteine 481 (C481) in BTK’s kinase domain. Despite clinical efficacy, they face significant limitations:

  • Off-target effects: Ibrutinib inhibits IL2-inducible T-cell kinase (ITK), EGFR, and other kinases due to non-selective binding, causing atrial fibrillation, bleeding, and rashes [6]
  • Incomplete inhibition: Transient occupancy permits residual BTK signaling
  • Pharmacokinetic challenges: Continuous dosing required due to rapid BTK resynthesis [3] [9]

These limitations necessitate alternative therapeutic strategies for CLL patients.

Emergence of Resistance Mutations (C481S) in CLL

The C481S mutation (cysteine→serine at position 481) is the dominant resistance mechanism in >80% of CLL patients relapsing on covalent BTK inhibitors:

  • Mechanism: Eliminates the nucleophilic cysteine required for covalent bond formation with ibrutinib/acalabrutinib
  • Prevalence: Detected in 60–85% of progressive CLL cases after ibrutinib therapy
  • Functional impact: Reduces drug-binding affinity by >500-fold while preserving kinase activity and downstream survival signals [3] [5] [8]

Table 2: BTK Resistance Mutations in CLL

MutationPrevalenceAffected InhibitorsBiochemical Consequence
C481S60–85% of relapsesIbrutinib, Acalabrutinib, ZanubrutinibLoss of covalent binding site
T474I<5%Ibrutinib, AcalabrutinibSteric interference in ATP pocket
L528WEmerging with zanubrutinibZanubrutinibAlters kinase domain conformation [3] [8] [9]

Properties

CAS Number

2231744-29-7

Product Name

MT-802

IUPAC Name

2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]acetamide

Molecular Formula

C41H41N9O8

Molecular Weight

787.83

InChI

InChI=1S/C41H41N9O8/c42-37-35-36(25-6-9-29(10-7-25)58-28-4-2-1-3-5-28)47-50(38(35)44-24-43-37)27-14-16-48(17-15-27)18-19-56-20-21-57-23-34(52)45-26-8-11-30-31(22-26)41(55)49(40(30)54)32-12-13-33(51)46-39(32)53/h1-11,22,24,27,32H,12-21,23H2,(H,45,52)(H2,42,43,44)(H,46,51,53)

InChI Key

AJTLGUJXIKEZCQ-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N

Solubility

Soluble in DMSO

Synonyms

MT802; MT 802; MT-802

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.